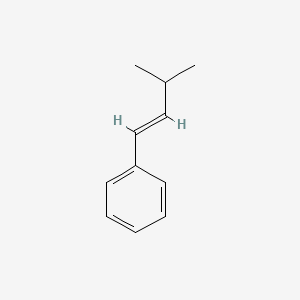
3-Methyl-1-phenylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenylbut-1-ene is an organic compound belonging to the class of styrenes, characterized by the presence of an isopropyl group attached to the beta position of the styrene molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylbut-1-ene typically involves the alkylation of styrene with isopropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where styrene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic dehydrogenation of isopropylbenzene (cumene). This process involves the removal of hydrogen atoms from cumene in the presence of a catalyst, typically a metal oxide, at elevated temperatures. The resulting product is then purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-phenylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of isopropylbenzene.
Substitution: The compound can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Isopropylbenzene alcohols or ketones.
Reduction: Isopropylbenzene.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenylbut-1-ene has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential role in biological systems as a ligand or substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings due to its reactive double bond and isopropyl group.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenylbut-1-ene involves its interaction with molecular targets through its reactive double bond and isopropyl group. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles, leading to the formation of various adducts. These interactions can modulate biological pathways and exert specific effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparación Con Compuestos Similares
Styrene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
alpha-Methylstyrene: Contains a methyl group at the alpha position, leading to different reactivity and applications.
beta-Methylstyrene: Similar structure but with a methyl group instead of an isopropyl group, affecting its chemical properties and uses.
Uniqueness: 3-Methyl-1-phenylbut-1-ene is unique due to the presence of the isopropyl group at the beta position, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This structural feature makes it distinct from other styrene derivatives and contributes to its specific applications in various fields.
Propiedades
Número CAS |
1608-28-2 |
|---|---|
Fórmula molecular |
C32H22N6Na2O7S2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















